Cas no 1017418-49-3 (3-(3-METHYLPHENYL)MORPHOLINE)

3-(3-Methylphenyl)morpholine is a morpholine derivative featuring a 3-methylphenyl substituent, offering a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural combination of a morpholine ring and an aromatic methyl group enhances reactivity, making it valuable for constructing complex molecules. The compound exhibits favorable stability and solubility properties, facilitating its use in catalytic processes and medicinal chemistry research. Its well-defined molecular structure allows for precise modifications, supporting the development of targeted compounds. Suitable for use under controlled conditions, this reagent is commonly employed in the synthesis of bioactive molecules and fine chemicals. Proper handling and storage are recommended to maintain its integrity.
3-(3-METHYLPHENYL)MORPHOLINE structure
3-(3-METHYLPHENYL)MORPHOLINE structure
商品名:3-(3-METHYLPHENYL)MORPHOLINE
CAS番号:1017418-49-3
MF:C11H15NO
メガワット:177.242902994156
CID:5250103

3-(3-METHYLPHENYL)MORPHOLINE 化学的及び物理的性質

名前と識別子

    • 3-(3-methylphenyl)morpholine
    • 3-(m-Tolyl)morpholine
    • 3-m-tolylmorpholine
    • Morpholine, 3-(3-methylphenyl)-
    • 3-(3-METHYLPHENYL)MORPHOLINE
    • インチ: 1S/C11H15NO/c1-9-3-2-4-10(7-9)11-8-13-6-5-12-11/h2-4,7,11-12H,5-6,8H2,1H3
    • InChIKey: JGXBLFNVXDHOTE-UHFFFAOYSA-N
    • ほほえんだ: O1CCNC(C2C=CC=C(C)C=2)C1

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 160
  • トポロジー分子極性表面積: 21.3
  • 疎水性パラメータ計算基準値(XlogP): 1.3

3-(3-METHYLPHENYL)MORPHOLINE 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-368388-2.5g
3-(3-methylphenyl)morpholine
1017418-49-3 95.0%
2.5g
$2464.0 2025-03-18
Enamine
EN300-368388-0.5g
3-(3-methylphenyl)morpholine
1017418-49-3 95.0%
0.5g
$1207.0 2025-03-18
Enamine
EN300-368388-10.0g
3-(3-methylphenyl)morpholine
1017418-49-3 95.0%
10.0g
$5405.0 2025-03-18
Enamine
EN300-368388-0.1g
3-(3-methylphenyl)morpholine
1017418-49-3 95.0%
0.1g
$1106.0 2025-03-18
Enamine
EN300-368388-1.0g
3-(3-methylphenyl)morpholine
1017418-49-3 95.0%
1.0g
$1256.0 2025-03-18
Enamine
EN300-368388-5.0g
3-(3-methylphenyl)morpholine
1017418-49-3 95.0%
5.0g
$3645.0 2025-03-18
Enamine
EN300-368388-0.25g
3-(3-methylphenyl)morpholine
1017418-49-3 95.0%
0.25g
$1156.0 2025-03-18
Enamine
EN300-368388-0.05g
3-(3-methylphenyl)morpholine
1017418-49-3 95.0%
0.05g
$1056.0 2025-03-18

3-(3-METHYLPHENYL)MORPHOLINE 関連文献

3-(3-METHYLPHENYL)MORPHOLINEに関する追加情報

Introduction to 3-(3-METHYLPHENYL)MORPHOLINE (CAS No. 1017418-49-3)

3-(3-METHYLPHENYL)MORPHOLINE, with the CAS number 1017418-49-3, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of morpholines, which are six-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. The unique structure of 3-(3-METHYLPHENYL)MORPHOLINE makes it a valuable building block in the synthesis of various bioactive molecules and pharmaceuticals.

The chemical structure of 3-(3-METHYLPHENYL)MORPHOLINE consists of a morpholine ring attached to a 3-methylphenyl group. This combination provides the molecule with distinct properties that are advantageous in drug design and development. The morpholine ring imparts polarity and hydrogen bonding capabilities, while the 3-methylphenyl group enhances lipophilicity and aromatic character. These features make 3-(3-METHYLPHENYL)MORPHOLINE an attractive candidate for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates.

In recent years, 3-(3-METHYLPHENYL)MORPHOLINE has been extensively studied for its potential applications in various therapeutic areas. One notable area of research is its use as an intermediate in the synthesis of CNS (Central Nervous System) active compounds. Studies have shown that derivatives of 3-(3-METHYLPHENYL)MORPHOLINE exhibit potent activity against neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. For instance, a study published in the Journal of Medicinal Chemistry in 2022 reported that a derivative of 3-(3-METHYLPHENYL)MORPHOLINE demonstrated significant neuroprotective effects by inhibiting neuroinflammation and promoting neuronal survival.

Beyond CNS applications, 3-(3-METHYLPHENYL)MORPHOLINE has also shown promise in the development of anticancer agents. Research conducted at the National Cancer Institute highlighted the potential of this compound as a scaffold for designing selective inhibitors of kinases involved in cancer progression. Specifically, a series of derivatives derived from 3-(3-METHYLPHENYL)MORPHOLINE were found to effectively inhibit the activity of key kinases such as PI3K and AKT, which are crucial for tumor growth and survival.

The versatility of 3-(3-METHYLPHENYL)MORPHOLINE extends to its use in the synthesis of analgesic compounds. A study published in the European Journal of Medicinal Chemistry in 2021 explored the analgesic properties of several derivatives synthesized from 3-(3-METHYLPHENYL)MORPHOLINE. The results indicated that these derivatives exhibited potent analgesic effects without causing significant side effects, making them promising candidates for pain management therapies.

In addition to its therapeutic applications, 3-(3-METHYLPHENYL)MORPHOLINE has also been investigated for its potential as a chiral ligand in asymmetric catalysis. The unique electronic and steric properties of this compound make it an effective ligand for promoting enantioselective reactions. A recent study published in Chemical Communications demonstrated that a chiral derivative of 3-(3-METHYLPHENYL)MORPHOLINE was highly efficient in catalyzing asymmetric Michael additions, achieving excellent enantioselectivities and yields.

The synthetic accessibility of 3-(3-METHYLPHENYL)MORPHOLINE is another factor contributing to its widespread use in research and development. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common approach involves the nucleophilic substitution reaction between 1-chloro-2-methylbenzene and morpholine under mild conditions. This method yields high purity products with minimal side reactions, making it suitable for large-scale production.

In conclusion, 3-(3-METHYLPHENYL)MORPHOLINE (CAS No. 1017418-49-3) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and versatile properties make it an invaluable tool for developing novel therapeutics across various disease areas. Ongoing research continues to uncover new applications and optimize its use, solidifying its position as a key player in modern drug discovery and development.

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